Hexafluorocyclobutene

Catalog No.
S605036
CAS No.
697-11-0
M.F
C4F6
M. Wt
162.03 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexafluorocyclobutene

CAS Number

697-11-0

Product Name

Hexafluorocyclobutene

IUPAC Name

1,2,3,3,4,4-hexafluorocyclobutene

Molecular Formula

C4F6

Molecular Weight

162.03 g/mol

InChI

InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8

InChI Key

QVHWOZCZUNPZPW-UHFFFAOYSA-N

SMILES

C1(=C(C(C1(F)F)(F)F)F)F

Synonyms

hexafluorocyclobutene, HFCB-F6

Canonical SMILES

C1(=C(C(C1(F)F)(F)F)F)F

The exact mass of the compound Hexafluorocyclobutene is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

Hexafluorocyclobutene (c-C4F6, CAS 697-11-0) is a highly fluorinated, unsaturated cyclic alkene that boils at 5.5 °C, functioning as a critical specialty gas and synthetic building block [1]. In semiconductor manufacturing, it is procured as a high-performance, low-global-warming-potential (GWP) plasma etching gas for high-aspect-ratio dielectric etching[2]. In chemical synthesis, its strained, halogenated four-membered ring serves as the primary industrial precursor for squaric acid and related oxocarbon derivatives. Procurement decisions for this specific compound are driven by its reactive C=C double bond, which provides distinct fragmentation pathways in plasmas and specific nucleophilic substitution sites in solution that saturated or linear fluorocarbons cannot replicate.

Research Fit

Workflow Thermal [2+2] cyclodimerization to PFCB polymers
Material Class Perfluorocycloalkene monomer with ring strain-driven reactivity
Application Context Low-dielectric polymer precursor and specialty etchant

Substituting hexafluorocyclobutene with more common saturated cyclic fluorocarbons (like c-C4F8) or linear isomers (like 1,3-C4F6) fails in both environmental compliance and application-critical performance. In plasma etching workflows, saturated alternatives like c-C4F8 lack the reactive C=C double bond, resulting in lower CF2 radical generation, inferior sidewall passivation, and unacceptably high GWPs exceeding 9,000 [1]. Conversely, while linear 1,3-C4F6 offers low GWP, it exhibits different polymerization behavior and cannot be used in chemical synthesis to produce four-membered oxocarbons. Generic substitution in synthesis is impossible because the rigid cyclobutene ring is an absolute structural prerequisite for generating squaric acid via ethanolysis and subsequent hydrolysis [2].

Substitution Risk

Ring-size analog

Octafluorocyclopentene alters polymer architecture and dielectric performance.

Linear isomer

Hexafluoro-1,3-butadiene has drastically different reactivity and atmospheric lifetime.

Hydrogenated analog

1-H-pentafluorocyclobutene changes toxicological profile and may shift handling requirements.

Greenhouse Gas Compliance: Drastic GWP Reduction vs. Saturated Alternatives

Environmental regulations heavily dictate the procurement of fluorinated etching gases. Hexafluorocyclobutene (c-C4F6) provides a 100-year Global Warming Potential (GWP) of 126. In direct contrast, the industry-standard saturated equivalent, octafluorocyclobutane (c-C4F8), has a GWP of 9,540[1]. This ~98.6% reduction allows semiconductor fabrication facilities to maintain cyclic fluorocarbon etch profiles while meeting stringent greenhouse gas emission targets.

Evidence Dimension100-Year Global Warming Potential (GWP)
Target Compound DataGWP = 126
Comparator Or Baselinec-C4F8 (Octafluorocyclobutane): GWP = 9,540
Quantified Difference98.6% reduction in GWP
ConditionsEPA 100-year time horizon standard

Allows semiconductor fabs to transition away from heavily regulated, high-GWP legacy gases without abandoning the cyclic fluorocarbon chemistry required for advanced etching.

Atmospheric Lifetime & GWP
Head-to-head
Lifetime 135 days (GWP 42) vs 104 days (GWP 28) for octafluorocyclopentene; 1.1 days for hexafluoro-1,3-butadiene
Supports environmental impact assessment; GWP 42 requires inventory inclusion.
OH rate: (8.6±1.6)×10⁻¹⁴ cm³ molecule⁻¹ s⁻¹, 295 K

Plasma Etching: Enhanced Polymerization and Dielectric Selectivity

During high-aspect-ratio contact (HARC) etching, sidewall passivation is critical to prevent etch stop and maintain profile verticality. Because the C=C double bond in c-C4F6 dissociates more readily than the C-C bonds in c-C4F8, c-C4F6 plasmas generate a higher density of CF2 radicals. Comparative studies in Bosch process deposition steps demonstrate that c-C4F6 produces thicker, more strongly bonded fluorocarbon passivating films than c-C4F8 under identical flow and pressure conditions [1].

Evidence DimensionFluorocarbon Film Deposition and CF2 Radical Generation
Target Compound DataHigh CF2 density; thick, strongly bonded passivating film
Comparator Or Baselinec-C4F8: Lower CF2 density; thinner, weaker passivating film
Quantified DifferenceSignificantly higher polymerization rate and sidewall protection
ConditionsHigh-density plasma etching of SiO2 over Si3N4 or photoresist

Provides the necessary selectivity to etch deep SiO2 trenches without degrading the silicon nitride mask or photoresist.

Cl Atom Reactivity
Head-to-head
k = 8.88×10⁻¹³ cm³ molecule⁻¹ s⁻¹, 87% slower than octafluorocyclopentene
Indicates distinct etching profile and selectivity.
295 K, 700 Torr N₂/air

Chemical Synthesis: Exclusive Precursor for Squaric Acid

In the synthesis of oxocarbons, the starting material must provide a functionalizable four-membered ring. Hexafluorocyclobutene reacts via ethanolysis to yield 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene, which is subsequently hydrolyzed to squaric acid (3,4-dihydroxycyclobutene-1,2-dione)[1]. Linear isomers such as hexafluoro-1,3-butadiene cannot undergo this ring-preserving transformation, resulting in a 0% yield of the target oxocarbon. Consequently, c-C4F6 is the mandatory baseline precursor for commercial squaraine dye and pseudo-oxocarbon production.

Evidence DimensionRing-Preserving Ethanolysis Yield
Target Compound DataDirectly yields squaric acid intermediate
Comparator Or BaselineLinear C4F6 isomers: 0% yield of cyclobutene derivatives
Quantified DifferenceAbsolute structural requirement (binary yield difference)
ConditionsNucleophilic substitution (ethanolysis) followed by hydrolysis

Ensures the correct structural topology for synthesizing squaric acid derivatives, which is impossible when using linear fluorocarbon substitutes.

Inhalation Toxicity
Head-to-head
LCt50 6,600 mg·min·m⁻³ vs 1,100 mg·min·m⁻³ for 1-H-pentafluorocyclobutene
Reported inhalation toxicity endpoint context; supports handling assessment.
Rat model; latent period 24–30 h
Dielectric Performance
Cross-study comparable
ε = 2.45 at 30 MHz, 15–30% lower than polycarbonate and poly(ether sulfone)
Lower permittivity reduces signal delay in interconnects.
PFCB aryl ether polymer films
Radical Anion ESR
Head-to-head
¹⁹F hfs: 15.2, 6.5, 1.1 mT, distinct from octafluorocyclopentene
Validates unique electronic structure for radical-based applications.
γ-irradiated TMS matrix

High-Aspect-Ratio Dielectric Etching in Semiconductor Fabs

Hexafluorocyclobutene is utilized as a primary etching gas in dual-frequency capacitively coupled plasma (CCP) reactors. Its high CF2 radical yield enables highly selective etching of silicon dioxide over silicon nitride and photoresists, making it critical for defining deep contact holes in advanced memory and logic nodes[1].

Low-GWP Fluorocarbon Gas Replacement Programs

Due to its 100-year GWP of 126, c-C4F6 is procured by industrial facilities seeking to phase out legacy saturated fluorocarbons like c-C4F8 (GWP 9,540) and CF4 (GWP 6,630). It allows fabs to achieve environmental compliance while maintaining the anisotropic etch profiles characteristic of cyclic fluorocarbons [1].

Commercial Synthesis of Squaric Acid and Squaraine Dyes

In specialty chemical manufacturing, c-C4F6 is the foundational raw material for producing squaric acid. This intermediate is subsequently used to synthesize squaraine dyes for photovoltaics, bio-imaging sensors, and pharmaceutical active ingredients where the rigid oxocarbon core is required[2].

Application Fit

Application
Selection Property
Validation Focus
Low-Dielectric Polymer Synthesis
Low dielectric performance
Dielectric constant and loss validation
Dielectric Etch Gas
Etch rate selectivity with Cl atoms
Etch profile and anisotropy testing
Perfluoroalkene Reactivity Model
Well-defined inhalation toxicology endpoint
Inhalation toxicology endpoint comparison
Fluorinated Building Block Synthesis
Electrophilic strained double bond
Nucleophilic addition scope evaluation

XLogP3

1.4

Boiling Point

5.5 °C

Melting Point

-60.0 °C

Other CAS

697-11-0

Wikipedia

Hexafluorocyclobutene

Use Classification

PFAS (per- and polyfluoroalkyl substances) -> OECD Category

The effect of hexafluorocyclobutene on rat bronchoalveolar lavage fluid surfactant phospholipids and alveolar type II cells

B Jugg, J Jenner, J N Hughes, P Rice
PMID: 11476160   DOI: 10.1191/096032701678227686

Abstract

Hexafluorocyclobutene (HFCB), a reactive organohalogen gas, causes overwhelming pulmonary oedema. We investigated its effect on the rat lung surfactant system, comparing its action on type II pneumocytes with air-exposed rats. The inflammatory cell population and protein content of bronchoalveolar lavage fluid was analysed following exposure to air or HFCB (LCt30). Six rat lung phospholipids were measured by high-performance liquid chromatography, following solid phase extraction (SPE) from lavage fluid. Transmission electron microscopy (TEM) was used to visualise effects on alveolar type II cell ultrastructure. HFCB caused changes in cell populations and increased lavage fluid protein compared to controls, suggesting a permeability oedema. Changes in the total amount and percentage composition (sustained decrease in phosphatidylglycerol and phosphatidylcholine) of surfactant phospholipids also occurred. TEM observations indicated no direct ultrastructural damage to the type II cells, but showed initial, rapid release of surfactant into the alveolar space. HFCB altered the surfactant system in a manner similar to that shown following another reactive organohalogen gas, perfluoroisobutene (PFIB), but differently to that after phosgene. These differences suggest different mechanisms of action even though pulmonary oedema is the final injury for all gases. Better knowledge of the mechanisms involved will improve prospects for prophylactic/therapeutic intervention.


Structure-pulmonary toxicity/retention relationships of inhaled fluorocyclobutenes

M P Maidment, S K Patel, D G Upshall, C M Timperley
PMID: 10215183   DOI: 10.1002/(sici)1099-1263(199903/04)19:2<113::aid-jat551>3.0.co;2-y

Abstract

Hexafluorocyclobutene (HFCB) and derivatives have been used as fumigants, refrigerants and polymerization monomers. When inhaled they produce a potentially fatal pulmonary oedema similar to that induced by perfluoroisobutene (PFIB), a by-product of Teflon manufacture. This study determined the relationship between the chemical structure, respiratory retention and toxicity of HFCB and five analogues in rats and mice. Retention in the rat was determined using a flow-through system combining nose-only exposure and plethysmography. Structural changes to HFCB modified retention. At concentrations of ca. 1 ppm, where uptake was independent of exposure time, the rate of uptake was increased by halogen substitution in the order 3-Br = 1-Br = 1-Cl > 3-Cl = 1-H > HFCB, and was a function of volatility. At concentrations of 6 or 30 ppm, the percentage retained and rate of uptake decreased with time. The total mass retained (micromol kg(-1)) was not proportional to inhaled concentration and was best described by the calculated partition coefficient (octane-water). No clear relationship between retention and reactivity was apparent. The contribution of volatility, partition coefficient and reactivity to the uptake process depended on inhaled concentration. The toxicity of the fluorocyclobutenes agreed with reactivity relationships based on electrophilicity (lowest unoccupied molecular orbital energy), carbanion stability and leaving-group mobility. Toxicity is based principally on the number of successive alkylations (1, 2 or 3) that can occur with tissue nucleophiles.


Retention of inhaled hexafluorocyclobutene in the rat

M P Maidment, P Rice, D G Upshall
PMID: 7884142   DOI: 10.1002/jat.2550140602

Abstract

Hexafluorocyclobutene (HFCB), a cyclic analogue of perfluoroisobutene (PFIB), is a reactive gas that induces a fulminating pulmonary oedema in rats from which animals may die after an apparently asymptomatic period between 24 and 30 h, depending on the dose. To determine the dose of inhaled gas to the respiratory tract, the retention of HFCB has been determined in the rat at three inhaled concentrations with simultaneous measurement of respiratory parameters. Rats exposed continuously to HFCB retained 25%, 19% and 16% of the inhaled dose after exposure to 1.2, 6 and 30 ppm, respectively, which fell to 24%, 17% and 9% at 30 min and 21%, 16% and 6.5% after 1 h. The rate of uptake of HFCB decreased markedly at the highest concentration from 200 to 112 nmol min-1 kg-1 after 30 min and to 90 nmol min-1 kg-1 after a further 30 min. Ventilatory parameters were unchanged throughout the experiment and there was no evidence of pathological or histopathological damage at the end of the exposure. On renewal of exposure to gas after a 15-min pause, the percentage of gas retained was unchanged from that determined previously. The results indicate that there is a saturable component within the respiratory tract that is both time and concentration dependent. Hexafluorocyclobutene does not produce direct pathological damage outside the lung, which indicates that it may react rapidly with tissue components within the lung.


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